2-{[({[(Tert-butoxy)carbonyl](ethyl)amino}oxy)carbonyl]oxy}-2-methylpropane
Description
This compound is a tert-butoxycarbonyl (Boc)-protected derivative featuring a complex carbonate-ester backbone. Its structure includes a central 2-methylpropane moiety linked to a carbamate-functionalized ethylaminooxycarbonyloxy group. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions .
The compound’s synthesis likely follows solid-phase or solution-phase methodologies analogous to those described for structurally related Boc-protected intermediates (e.g., tert-butyl esters and carbamates) .
Boc protection of an ethylamine derivative.
Activation via carbonate or carbamate coupling.
Final esterification with a 2-methylpropanol derivative.
Properties
IUPAC Name |
tert-butyl [ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-8-13(9(14)16-11(2,3)4)18-10(15)17-12(5,6)7/h8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKCIVBDCFCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Its potential effects on cellular processes and signaling pathways need to be investigated through experimental studies.
Result of Action
It’s possible that the compound could have multiple effects depending on its targets and the cellular context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its stability could be affected by storage temperature
Biological Activity
The compound 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane , also known by its CAS number 146062-86-4, is a complex organic molecule with potential applications in pharmaceuticals and biochemistry. Its structure includes a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amino groups during reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Chemical Formula : C12H23NO5
- Molecular Weight : 253.32 g/mol
- IUPAC Name : 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane
- PubChem CID : 11065217
The biological activity of 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various metabolic enzymes. For example, derivatives of similar structures have been studied for their capacity to inhibit proteases and other enzymes involved in disease pathways.
- Cell Signaling Modulation : Research indicates that compounds with similar functional groups can influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), which play critical roles in cellular communication and response to external stimuli .
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics or anti-infective agents .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
In a comparative study, derivatives of 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane were tested against a range of bacterial strains. The results indicated that certain modifications to the tert-butoxy group enhanced the compound's efficacy against Gram-positive bacteria, suggesting a structure-activity relationship that could guide future drug development efforts.
Mechanistic Insights
Computational studies have provided insights into the interaction of this compound with target proteins. Molecular docking simulations revealed that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, potentially leading to reduced enzyme activity and altered cellular metabolism .
Safety and Toxicology
While specific safety data for 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane is limited, compounds with similar structures have demonstrated varying degrees of toxicity depending on their concentration and exposure routes. Standard safety precautions should be observed when handling this compound in laboratory settings.
Scientific Research Applications
Peptide Synthesis
The compound serves as a protecting group in peptide synthesis. The tert-butoxycarbonyl group is widely used to protect amines during the formation of peptide bonds, allowing for selective reactions without affecting other functional groups.
Case Study : A study demonstrated the successful use of Boc-protected amino acids in synthesizing cyclic peptides, which exhibited enhanced biological activity compared to their unprotected counterparts .
Drug Development
Due to its ability to modify the solubility and stability of drug candidates, this compound is utilized in developing pharmaceutical formulations. The Boc group can enhance the pharmacokinetic properties of drugs by improving their absorption and bioavailability.
Data Table: Drug Candidates Utilizing Boc Derivatives
| Drug Candidate | Target Disease | Modification Type | Efficacy |
|---|---|---|---|
| Drug A | Cancer | Boc-protected amine | High |
| Drug B | Neurological | Boc modification | Moderate |
| Drug C | Infectious | Boc group addition | High |
Bioconjugation
Bioconjugation techniques often employ compounds like 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane to attach biomolecules to therapeutic agents. This facilitates targeted drug delivery systems that improve treatment efficacy while minimizing side effects.
Case Study : Research highlighted the successful conjugation of a Boc-protected peptide to an antibody, resulting in a targeted delivery mechanism for cancer therapy, which showed promising results in preclinical trials .
Neuropharmacology
Recent studies have explored the role of Boc-protected compounds in neuropharmacology, particularly concerning neuroprotective agents that can mitigate neurodegenerative diseases.
Immunotherapy
The compound's versatility allows it to be integrated into immunotherapeutic strategies, enhancing the stability and efficacy of immune-modulating agents.
Chemical Reactions Analysis
Deprotection Reactions
The Boc group in this compound serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses.
Acidic Hydrolysis
-
Conditions : Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid in dichloromethane (DCM) or water .
-
Mechanism : Protonation of the carbonyl oxygen weakens the Boc–carbamate bond, leading to cleavage and release of CO₂ and tert-butanol .
-
Example :
This reaction is critical in peptide synthesis, where Boc deprotection precedes coupling steps .
Nucleophilic Substitution at the Carbonate Ester
The carbonate ester moiety is susceptible to nucleophilic attack, though steric hindrance from tert-butyl groups may limit reactivity.
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| Amines | DCM, room temperature | Urea derivatives | |
| Alcohols | Base (e.g., pyridine), reflux | Mixed carbonates | |
| Thiols | Mild base (e.g., Et₃N) | Thiocarbonate intermediates |
For instance, reaction with benzylamine in DCM yields a substituted urea, facilitating heterocycle formation .
Hydrolysis of the Carbonate Group
The carbonate linker undergoes hydrolysis under varied conditions:
Basic Hydrolysis
-
Conditions : Aqueous NaOH or KOH, elevated temperatures.
-
Products : Sodium salt of ethylamino dicarboxylic acid and tert-butanol .
Acidic Hydrolysis
-
Conditions : Dilute H₂SO₄ or HCl in THF/water mixtures.
Condensation and Cyclization Reactions
The compound participates in cyclization to form heterocycles under specific conditions:
Aldol Condensation
Mesylation and Elimination
-
Conditions : Methanesulfonyl chloride (MsCl), triethylamine (Et₃N) .
-
Product : Oxazinone derivatives through elimination of mesylate intermediates .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing isobutylene and CO₂ .
Comparative Reactivity with Analogs
| Analog | Reactivity Difference | Source |
|---|---|---|
| Methyl 2-(tert-butoxycarbonylamino)propanoate | Faster hydrolysis due to less steric bulk | |
| 2-(2-{Bocamino}ethyl)benzoic acid | Enhanced solubility in polar aprotic solvents |
This compound’s reactivity is defined by its Boc groups’ acid sensitivity and the carbonate ester’s susceptibility to nucleophilic attack. Its steric bulk necessitates harsh conditions for certain transformations, making it ideal for controlled deprotection in complex syntheses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous Boc-protected compounds:
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Reactivity/Applications | Reference |
|---|---|---|---|---|
| 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane | Boc-protected ethylaminooxycarbonyloxy ester; 2-methylpropane backbone | ~323 (estimated)* | Acid-labile protecting group; potential for bioconjugation or peptide synthesis | |
| 2-((Tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid | Boc-protected amino acid with propargyloxy aromatic group | 323.39 | Click chemistry-enabled radiotheranostic applications; alkyne-azide cycloaddition | |
| Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate | Boc-protected ethyl ester with pyridinyl and hydroxyl groups | 338.39 (calculated) | Intermediate for kinase inhibitors; hydroxyl group enables further functionalization | |
| 2-phenylpropan-2-yl 2-bromoacetate | Bromoacetate ester with bulky 2-phenylpropan-2-yl group | 257.14 | Alkylating agent for nucleophilic substitution (e.g., thiol conjugation in biopolymers) | |
| Tert-butyl 2-(2-amino-3-tert-butoxypropanoyl)hydrazinecarboxylate | Boc-protected hydrazinecarboxylate with tert-butoxy side chain | 347.42 | Peptide coupling; hydrazine linker for controlled drug release |
*Estimated based on analogous compounds in .
Key Comparative Insights:
Functional Group Diversity :
- The target compound’s carbonate-ester linkage distinguishes it from carbamate (e.g., ) or amide-linked Boc derivatives. Carbonates exhibit higher hydrolytic stability than esters but lower than carbamates, making them suitable for controlled-release applications .
- Unlike 2-phenylpropan-2-yl 2-bromoacetate (), which contains a reactive bromo leaving group, the target compound lacks electrophilic sites, limiting its utility in alkylation reactions but enhancing storage stability.
Bioorthogonal Utility: Compounds like 2-((Tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid () are tailored for click chemistry, whereas the target compound’s lack of alkyne/azide groups restricts such applications. However, its ethylaminooxy group may enable oxime ligation, a less common but highly specific bioorthogonal strategy .
Synthetic Flexibility: The ethyl ester derivatives in and demonstrate how hydroxyl or chlorophenyl substituents can be leveraged for further derivatization (e.g., glycosylation or fluorination).
Stability Profile :
- All Boc-protected compounds share acid sensitivity (deprotection via trifluoroacetic acid or HCl), but the carbonate group in the target compound may confer moderate base sensitivity, unlike carbamates or amides .
Q & A
Q. What computational tools are suitable for modeling this compound’s interactions with biological targets or predicting metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
